In Vitro Osteoclast Inhibition Potency: Diatin (Elcatonin) vs. Salmon Calcitonin
In the disaggregated rat osteoclast assay (DROcA) measuring pit formation on cortical bone slices, Diatin's active ingredient, elcatonin (ELC), demonstrated an IC50 of 0.015 pg/mL. This is 5-fold less potent than salmon calcitonin (sCT), which exhibited an IC50 of 0.003 pg/mL in the same assay [1]. In a separate in vitro model of PTH-stimulated ⁴⁵Ca-release from fetal rat bone, elcatonin's IC50 was 4.8 pM, demonstrating comparable potency to salmon calcitonin's IC50 of 5.5 pM [1].
| Evidence Dimension | In vitro inhibition of osteoclast activity (IC50) |
|---|---|
| Target Compound Data | 0.015 pg/mL (DROcA); 4.8 pM (⁴⁵Ca-release) |
| Comparator Or Baseline | Salmon Calcitonin (sCT): 0.003 pg/mL (DROcA); 5.5 pM (⁴⁵Ca-release) |
| Quantified Difference | DROcA: Elcatonin is 5-fold less potent than sCT. ⁴⁵Ca-release: Elcatonin is 1.15-fold more potent than sCT. |
| Conditions | In vitro: Disaggregated rat osteoclast assay (DROcA) and PTH-stimulated ⁴⁵Ca-release from fetal rat bone. |
Why This Matters
This data is critical for in vitro assay design; researchers must select the appropriate calcitonin analog based on the specific model system to ensure accurate potency assessment and avoid misinterpreting experimental outcomes.
- [1] McSheehy PM, Farina C, et al. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin. Bone. 1995 Apr;16(4):435-44. PMID: 7605704. View Source
